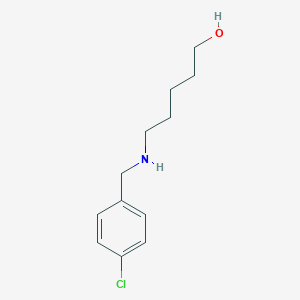
5-((4-Chlorobenzyl)amino)pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Chlorobenzyl)amino)pentan-1-ol is an organic compound with the molecular formula C12H18ClNO and a molecular weight of 227.73 g/mol. This compound features a chlorobenzyl group attached to an amino-pentan-1-ol backbone, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chlorobenzyl)amino)pentan-1-ol typically involves the reaction of 4-chlorobenzylamine with 5-bromopentan-1-ol under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chlorobenzylamine attacks the bromine atom of 5-bromopentan-1-ol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
5-((4-Chlorobenzyl)amino)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used to replace the chlorobenzyl group.
Major Products Formed
Oxidation: Formation of 5-[(4-Chlorobenzyl)amino]pentan-2-one.
Reduction: Formation of 5-[(4-Chlorobenzyl)amino]pentane.
Substitution: Formation of 5-[(4-Azidobenzyl)amino]pentan-1-ol or 5-[(4-Mercaptobenzyl)amino]pentan-1-ol.
Scientific Research Applications
5-((4-Chlorobenzyl)amino)pentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-((4-Chlorobenzyl)amino)pentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group can enhance the compound’s binding affinity to these targets, while the amino-pentan-1-ol backbone can facilitate its transport and cellular uptake. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-pentanol: An amino alcohol with similar structural features but lacks the chlorobenzyl group.
4-Chlorobenzylamine: Contains the chlorobenzyl group but lacks the pentan-1-ol backbone.
5-Bromopentan-1-ol: Contains the pentan-1-ol backbone but lacks the amino and chlorobenzyl groups.
Uniqueness
5-((4-Chlorobenzyl)amino)pentan-1-ol is unique due to the presence of both the chlorobenzyl and amino-pentan-1-ol moieties, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H18ClNO |
|---|---|
Molecular Weight |
227.73 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methylamino]pentan-1-ol |
InChI |
InChI=1S/C12H18ClNO/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-15/h4-7,14-15H,1-3,8-10H2 |
InChI Key |
HTTNAEGRYCTSGI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNCCCCCO)Cl |
Canonical SMILES |
C1=CC(=CC=C1CNCCCCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Chlorophenyl)-3-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262000.png)
![6-(1-Phenylpropyl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B262019.png)
![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)
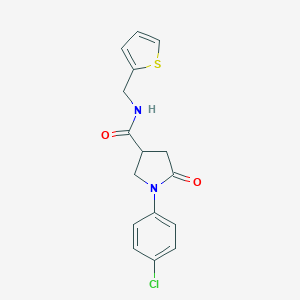
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)
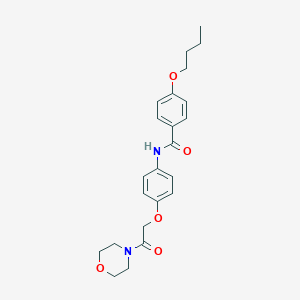
![N-(5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-METHYLPHENOXY)ACETAMIDE](/img/structure/B262028.png)
![N-[(Z)-[4-[(2-cyanophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B262030.png)
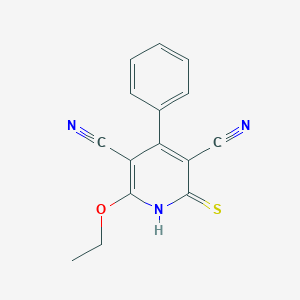

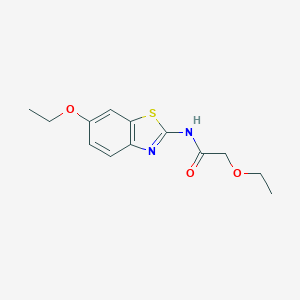
![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
